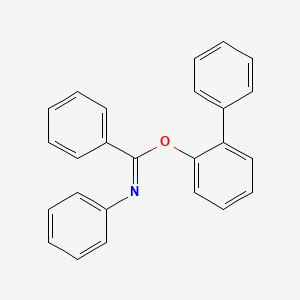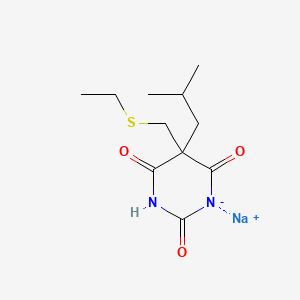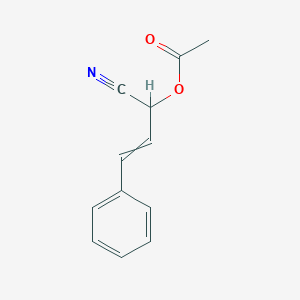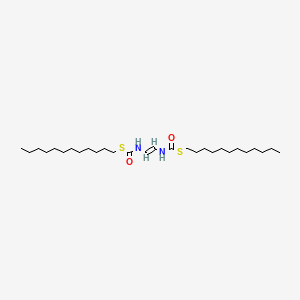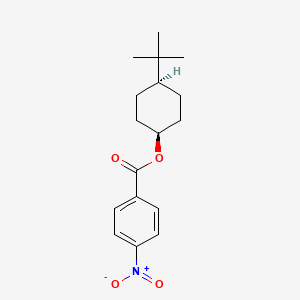
4-Tert-butylcyclohexyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylcyclohexyl 4-nitrobenzoate is an organic compound with the molecular formula C17H23NO4 It is a derivative of cyclohexane, substituted with a tert-butyl group and a nitrobenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylcyclohexyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-tert-butylcyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-nitrobenzoic acid+4-tert-butylcyclohexanolacid catalyst4-Tert-butylcyclohexyl 4-nitrobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butylcyclohexyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 4-tert-butylcyclohexyl 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 4-tert-butylcyclohexanol.
Aplicaciones Científicas De Investigación
4-Tert-butylcyclohexyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Tert-butylcyclohexyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butylcyclohexyl acetate: Similar in structure but with an acetate group instead of a nitrobenzoate group.
4-Tert-butylcyclohexyl 4-aminobenzoate: Formed by the reduction of the nitro group to an amine group.
4-Tert-butylcyclohexyl 4-chlorobenzoate: Formed by the substitution of the nitro group with a chlorine atom.
Uniqueness
4-Tert-butylcyclohexyl 4-nitrobenzoate is unique due to the presence of both a bulky tert-butyl group and a reactive nitrobenzoate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
75350-74-2 |
|---|---|
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexyl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)13-6-10-15(11-7-13)22-16(19)12-4-8-14(9-5-12)18(20)21/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3 |
Clave InChI |
NIGSOOBOIJTAMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


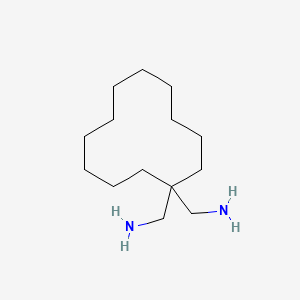
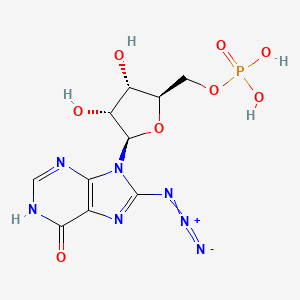
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
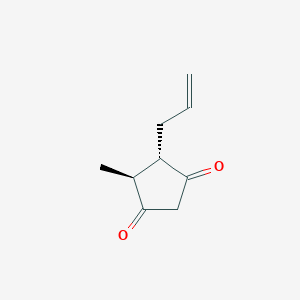
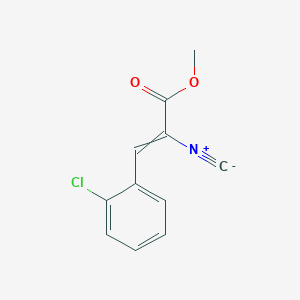

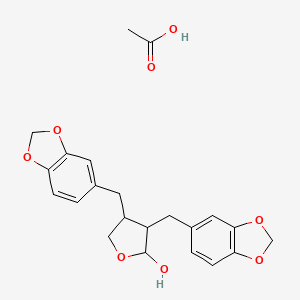
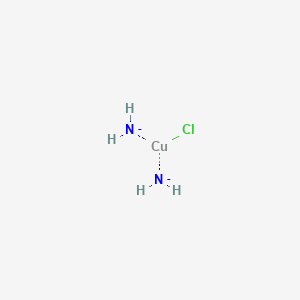
![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)
